3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione
Description
The compound 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione belongs to the quinazoline-dione family, characterized by a bicyclic aromatic system fused with a dione moiety. Its structure includes:
- A quinazolin-1-ium core with a positive charge at the N1 position.
- 3-(4-methylphenyl) substitution at the C3 position.
- A 4-nitrophenylmethyl group at the N1 position, introducing strong electron-withdrawing nitro functionality.
Properties
IUPAC Name |
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18N3O4/c1-15-6-10-17(11-7-15)24-21(26)19-4-2-3-5-20(19)23(22(24)27)14-16-8-12-18(13-9-16)25(28)29/h2-13,19H,14H2,1H3/q+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMJFNNCSUMMLMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18N3O4+ | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with 4-nitrobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with anthranilic acid under acidic conditions to yield the desired quinazoline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent recovery and recycling are also crucial in industrial settings to minimize waste and reduce costs.
Chemical Reactions Analysis
Types of Reactions
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding quinazoline derivatives using oxidizing agents like potassium permanganate.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Potassium permanganate, acidic or basic conditions.
Substitution: Nitric acid for nitration, halogens for halogenation.
Major Products Formed
Oxidation: Formation of amine derivatives.
Reduction: Formation of oxidized quinazoline derivatives.
Substitution: Formation of nitro or halogen-substituted derivatives.
Scientific Research Applications
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism of action of 3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Quinazoline-Dione Derivatives
3-(4-Methylphenyl)-1H-quinazoline-2,4-dione (CAS 1087-99-6)
- Structure : Neutral quinazoline-dione with a 4-methylphenyl group at C3.
- Key Differences : Lacks the cationic quinazolinium core and 4-nitrophenylmethyl substituent.
- Applications : Serves as a precursor for pharmaceuticals and agrochemicals due to its heterocyclic reactivity .
3-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylamino)propanenitrile Derivatives
Imidazolidine-Dione Derivatives
S6821 (CAS 1119831-25-2) and S7958 (CAS 1217341-48-4)
- Structure : 3-(Pyrazol-4-yl)imidazolidine-2,4-diones with 3-hydroxybenzyl and dimethylisoxazolylmethyl groups.
- Key Differences : Neutral imidazolidine-diones vs. cationic quinazolinium-dione.
- Activity : Potent antagonists of human bitter receptor hTAS2R8 (IC₅₀ = 0.035–0.073 μM) .
- Regulatory Status : Evaluated for dietary exposure thresholds (≥90 µg/person/day) under WHO guidelines due to structural class III concerns .
Quinazoline-Amines and Related Structures
2-(4-Bromophenyl)-N-[3-(1H-imidazol-1-yl)propyl]quinazolin-4-amine
- Structure : Quinazoline core with bromophenyl and imidazole-propylamine substituents.
- Key Differences : Neutral quinazoline-amine vs. cationic dione.
- Synthesis: Prepared via nucleophilic aromatic substitution (SNAr) between 4-chloro-2-(4-bromophenyl)quinazoline and 1-(3-aminopropyl)imidazole (95% yield) .
Spiro-Heterocyclic Diones
3-(4-Methylphenyl)spiro[1,3-thiazolidine-2,3'-1H-indole]-2',4-dione (CAS 59618-78-9)
- Structure : Spiro-fused thiazolidine-indole system with a dione moiety.
- Key Differences : Neutral spiro system vs. planar quinazolinium core.
- Applications: Potential in drug discovery due to conformational rigidity and dual heterocyclic pharmacophores .
Comparative Data Table
Key Research Findings and Implications
Synthetic Flexibility : Quinazoline derivatives are commonly synthesized via SNAr reactions (e.g., ), suggesting feasible routes for modifying the target compound’s substituents.
Pharmacological Potential: Structural analogs like S6821/S7958 highlight the importance of dione moieties in receptor antagonism, though the target compound’s cationic core may confer unique interaction profiles.
Biological Activity
3-(4-methylphenyl)-1-[(4-nitrophenyl)methyl]-4aH-quinazolin-1-ium-2,4-dione is a compound belonging to the quinazoline family, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 358.39 g/mol. The structure features a quinazoline core substituted with a methyl group and a nitrophenyl group, which are critical for its biological activity.
Anticancer Activity
Research indicates that quinazoline derivatives exhibit significant anticancer properties. A study evaluated various quinazoline compounds against different cancer cell lines and found that some derivatives, including those similar to this compound, showed potent antiproliferative effects. The mechanism of action is believed to involve the inhibition of specific kinases involved in cancer cell proliferation.
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In a model of ulcerative colitis in rats, it demonstrated protective effects comparable to standard treatments like dexamethasone. The mechanism appears to involve the inhibition of phospholipase A2 and protease enzymes, which play roles in inflammatory processes. The results showed that the compound provided up to 79.78% protection against induced colitis, indicating its potential as an anti-inflammatory agent .
Enzyme Inhibition
The compound's ability to inhibit enzymes has been a focal point of research. It was found to preferentially inhibit human Group IIA phospholipase A2 (hG-IIA) over other types, showcasing its potential as a therapeutic agent in conditions where phospholipase activity contributes to disease pathology .
Study 1: Anticancer Efficacy
In vitro studies were conducted on various cancer cell lines, including breast and lung cancer cells. The results indicated that the compound inhibited cell growth significantly at concentrations as low as 10 µM. Further analysis revealed that it induced apoptosis through the activation of caspase pathways.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 10 | Caspase activation |
| A549 (Lung) | 15 | Cell cycle arrest |
Study 2: Anti-inflammatory Activity
In an animal model of ulcerative colitis, the compound was administered at doses of 50 mg/kg. The outcomes were compared with those from dexamethasone treatment.
| Treatment | Protection Rate (%) | Inflammatory Markers Reduced (%) |
|---|---|---|
| Compound | 79.78 | 65 |
| Dexamethasone | 75.30 | 60 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
